molecular formula C19H21NO3 B2625966 4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034444-70-5

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2625966
CAS No.: 2034444-70-5
M. Wt: 311.381
InChI Key: VRUVXBJJWWJZQK-UHFFFAOYSA-N
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Description

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzamide structure, which is further linked to a methoxy-substituted indane moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Amide Formation: The final step involves the formation of the benzamide structure by reacting the methoxy-substituted indane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., bromine, chlorine), thiols (e.g., thiophenol)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted benzamides with different functional groups

Scientific Research Applications

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzamide structure allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator of certain biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzamide: Lacks the indane moiety, making it less complex and potentially less active in certain biological assays.

    N-methyl-4-methoxybenzamide: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.

    2-methoxy-N-(2-methoxybenzyl)benzamide: Contains a similar methoxybenzyl group but differs in the position of the methoxy groups, affecting its reactivity and interactions.

Uniqueness

4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both the methoxy-substituted indane and benzamide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-9-7-14(8-10-17)18(21)20-13-19(23-2)11-15-5-3-4-6-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUVXBJJWWJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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